molecular formula C21H15NO4 B5811596 6-acetyl-2-(4-hydroxy-2-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

6-acetyl-2-(4-hydroxy-2-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No. B5811596
M. Wt: 345.3 g/mol
InChI Key: PQRJAOYDPPTPJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-acetyl-2-(4-hydroxy-2-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It belongs to the class of isoquinoline alkaloids and has been found to possess various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 6-acetyl-2-(4-hydroxy-2-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is not fully understood. However, studies have suggested that the compound exerts its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. It has also been found to inhibit the growth and proliferation of cancer cells by blocking the cell cycle at various stages.
Biochemical and Physiological Effects:
Apart from its anticancer activity, 6-acetyl-2-(4-hydroxy-2-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has been reported to possess various biochemical and physiological effects. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. The compound has also been reported to possess antioxidant properties, which can help in reducing oxidative stress and preventing cellular damage. Additionally, it has been found to possess antimicrobial activity against various pathogenic bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-acetyl-2-(4-hydroxy-2-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione in lab experiments is its potent anticancer activity. The compound has been found to exhibit significant activity against various cancer cell lines, making it a promising candidate for further research. However, the compound has some limitations as well. It is a complex molecule that requires a multi-step synthesis process, which can be time-consuming and expensive. Additionally, the compound has poor solubility in water, which can make it difficult to work with in certain experimental conditions.

Future Directions

There are several future directions for research on 6-acetyl-2-(4-hydroxy-2-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione. One of the areas of focus could be the development of more efficient synthesis methods to produce the compound in larger quantities. Another area of research could be the investigation of the compound's mechanism of action in more detail, which could help in the development of more effective anticancer therapies. Additionally, the compound's potential applications in other areas such as anti-inflammatory and antimicrobial therapies could also be explored. Finally, the compound's pharmacokinetic and pharmacodynamic properties could be studied to determine its safety and efficacy in vivo.

Synthesis Methods

The synthesis of 6-acetyl-2-(4-hydroxy-2-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves the condensation of 2-methyl-4-hydroxyacetophenone with 1,2,3,4-tetrahydro-9-acetyl-1,3-dioxo-2H-benzo[de]isoquinoline in the presence of a base such as sodium hydride. The reaction yields the desired compound as a yellow crystalline solid.

Scientific Research Applications

6-acetyl-2-(4-hydroxy-2-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer. The compound has also been reported to possess anti-inflammatory, antioxidant, and antimicrobial properties.

properties

IUPAC Name

6-acetyl-2-(4-hydroxy-2-methylphenyl)benzo[de]isoquinoline-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO4/c1-11-10-13(24)6-9-18(11)22-20(25)16-5-3-4-15-14(12(2)23)7-8-17(19(15)16)21(22)26/h3-10,24H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQRJAOYDPPTPJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)O)N2C(=O)C3=C4C(=C(C=C3)C(=O)C)C=CC=C4C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-acetyl-2-(4-hydroxy-2-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

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